Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 338783-07-6
VCID: VC5736751
InChI: InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
SMILES: COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Molecular Formula: C14H11Cl2NO3
Molecular Weight: 312.15

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

CAS No.: 338783-07-6

Cat. No.: VC5736751

Molecular Formula: C14H11Cl2NO3

Molecular Weight: 312.15

* For research use only. Not for human or veterinary use.

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate - 338783-07-6

Specification

CAS No. 338783-07-6
Molecular Formula C14H11Cl2NO3
Molecular Weight 312.15
IUPAC Name methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
Standard InChI Key CGRFOKGBHATUHG-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound features a pyridine ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 3-position with a methyl ester moiety. The 6-oxo group introduces a ketone functionality, rendering the molecule polar and reactive. The IUPAC name, methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate, precisely reflects this arrangement .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC14H11Cl2NO3\text{C}_{14}\text{H}_{11}\text{Cl}_{2}\text{NO}_{3}
Molecular Weight312.15 g/mol
InChIInChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
SMILESCOC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl

Related Derivatives

A closely related analog, 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 338783-23-6), lacks the methyl ester group, resulting in a molecular weight of 298.13 g/mol . This de-esterified variant is often explored for its enhanced solubility in aqueous media, which is critical for pharmacokinetic studies .

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a nucleophilic substitution reaction between 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid derivatives and 2,6-dichlorobenzyl chloride. The methyl ester group is introduced via esterification of the carboxylic acid precursor, often using methanol under acidic conditions.

Table 2: Key Reagents and Conditions

ReagentRoleQuantityConditions
2,6-Dichlorobenzyl chlorideBenzylating agent1.2 equivalentsAnhydrous DMF, 80°C
Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylateCore scaffold1.0 equivalentReflux, 12 hours
TriethylamineBase2.5 equivalentsNitrogen atmosphere

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a predicted boiling point of 478.0 \pm 45.0 \, ^\circ\text{C} and a density of 1.429±0.06g/cm31.429 \pm 0.06 \, \text{g/cm}^3 at 25°C . Its low predicted pKa (1.77±0.70-1.77 \pm 0.70) suggests strong electron-withdrawing effects from the dichlorobenzyl and ketone groups .

Table 3: Thermodynamic Properties

PropertyValueMethod
Melting PointNot reported
Solubility in WaterInsolubleExperimental
LogP (Octanol-Water)2.94 (Predicted)QSPR

Spectroscopic Profiles

  • IR (KBr): Strong absorptions at 1725cm11725 \, \text{cm}^{-1} (ester C=O) and 1670cm11670 \, \text{cm}^{-1} (pyridone C=O).

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyridine-H), 7.35–7.28 (m, 3H, aryl-H), 5.12 (s, 2H, CH2_2), 3.89 (s, 3H, OCH3_3).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator